molecular formula C10H9FO3 B1465177 Methyl 2-(3-fluorophenyl)-3-oxopropanoate CAS No. 2168280-26-8

Methyl 2-(3-fluorophenyl)-3-oxopropanoate

Cat. No. B1465177
CAS RN: 2168280-26-8
M. Wt: 196.17 g/mol
InChI Key: OSRZZYORKPRUEQ-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluorophenyl)-3-oxopropanoate, commonly known as 3-Fluoro-2-methylpropionic acid, is a synthetic organic compound that has been used in scientific experiments for decades. It is an important intermediate in organic synthesis and has been used in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. 3-Fluoro-2-methylpropionic acid is a potent inhibitor of enzymes such as cyclooxygenase and lipoxygenase, and it has been used in the development of drugs for the treatment of inflammatory diseases, cancer, and other conditions.

Scientific Research Applications

3-Fluoro-2-methylpropionic acid has been used in a variety of scientific research applications, including the study of enzyme inhibitors, drug development, and the synthesis of pharmaceuticals. It has been used to study the mechanism of action of cyclooxygenase and lipoxygenase inhibitors, as well as to develop drugs for the treatment of inflammatory diseases, cancer, and other conditions. Additionally, it has been used in the synthesis of various agrochemicals, including herbicides and insecticides.

Mechanism Of Action

3-Fluoro-2-methylpropionic acid acts as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase. It binds to the active site of these enzymes, blocking their activity and preventing the formation of the desired products. This inhibition is reversible and can be reversed by the addition of a competitive inhibitor, such as indomethacin.
Biochemical and Physiological Effects
3-Fluoro-2-methylpropionic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, it has been shown to inhibit the growth of certain types of cancer cells and to reduce inflammation.

Advantages And Limitations For Lab Experiments

3-Fluoro-2-methylpropionic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and readily available. Additionally, it is relatively stable and has low toxicity. However, it has a short shelf life and can be difficult to work with due to its low solubility.

Future Directions

The potential future directions for 3-Fluoro-2-methylpropionic acid include further research into its mechanism of action and its potential applications in drug development. Additionally, further research into its effects on inflammatory mediators and cancer cells could provide valuable insight into its potential therapeutic uses. Additionally, further research into its synthesis and stability could lead to improved methods for its production and use in laboratory experiments.

properties

IUPAC Name

methyl 2-(3-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRZZYORKPRUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-fluorophenyl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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